molecular formula C15H20O4 B1326107 Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate CAS No. 82054-02-2

Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate

Cat. No.: B1326107
CAS No.: 82054-02-2
M. Wt: 264.32 g/mol
InChI Key: CCYWIWCNSZXHAC-UHFFFAOYSA-N
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Description

Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate (CAS: 82054-02-2) is a synthetic compound designed as a potent antagonist of the OXE receptor, which mediates the pro-inflammatory effects of 5-oxo-ETE, a key eosinophil chemoattractant implicated in allergic diseases such as asthma . Structurally, it features a 5-oxovalerate moiety (C1–C5 segment) linked to a substituted phenyl group (2-methoxy-5-methylphenyl) via a ketone bridge. The 5-oxovalerate group mimics the critical C1–C5 carboxylate region of 5-oxo-ETE, while the aromatic substituents stabilize interactions with the receptor . This compound was developed through structure-activity relationship (SAR) studies aimed at optimizing metabolic stability and receptor affinity. A methyl group at the 3-position of the 5-oxovalerate chain enhances potency by favoring a bioactive conformation and inhibiting β-oxidation .

Properties

IUPAC Name

ethyl 5-(2-methoxy-5-methylphenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-4-19-15(17)7-5-6-13(16)12-10-11(2)8-9-14(12)18-3/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYWIWCNSZXHAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=C(C=CC(=C1)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645857
Record name Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82054-02-2
Record name Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

The most common method for synthesizing this compound involves the esterification of 5-(2-methoxy-5-methylphenyl)-5-oxovaleric acid with ethanol. This reaction is catalyzed by a strong acid, typically sulfuric acid, under reflux conditions.

Procedure

  • Reactants :

    • 5-(2-methoxy-5-methylphenyl)-5-oxovaleric acid
    • Ethanol (as the esterifying agent)
    • Sulfuric acid (as a catalyst)
  • Reaction Conditions :

    • The mixture is heated under reflux to facilitate the esterification process.
    • Continuous removal of water (a by-product) using a Dean-Stark apparatus ensures the reaction proceeds to completion.
  • Work-Up :

    • After completion, the reaction mixture is cooled and neutralized using a base (e.g., sodium bicarbonate).
    • The organic layer containing the ester is separated, washed, and dried over anhydrous magnesium sulfate.
    • Finally, the product is purified by distillation or recrystallization.

Claisen Condensation Approach

Reaction Overview

An alternative method involves a Claisen condensation reaction between ethyl acetate and an appropriately substituted aromatic ketone (e.g., 2-methoxy-5-methylacetophenone). This forms an intermediate β-keto ester, which can then be further processed into the target compound.

Procedure

  • Reactants :

    • Ethyl acetate
    • 2-Methoxy-5-methylacetophenone
    • Sodium ethoxide (as a base catalyst)
  • Reaction Conditions :

    • The reaction is carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent moisture interference.
    • Sodium ethoxide deprotonates ethyl acetate, forming an enolate ion that reacts with the ketone.
  • Work-Up :

    • The reaction mixture is quenched with dilute acid to neutralize the base.
    • The crude product is extracted using an organic solvent and purified via recrystallization or chromatography.

Direct Condensation Using Acyl Chlorides

Reaction Overview

This method involves the direct condensation of an acyl chloride derivative with ethyl acetoacetate in the presence of a base.

Procedure

  • Reactants :

    • 2-Methoxy-5-methylbenzoyl chloride
    • Ethyl acetoacetate
    • Pyridine or triethylamine (as a base)
  • Reaction Conditions :

    • The reaction is carried out in anhydrous conditions to prevent hydrolysis of the acyl chloride.
    • A solvent like dichloromethane or toluene is used for better solubility and control over the reaction temperature.
  • Work-Up :

    • After completion, the mixture is washed with water and brine.
    • The organic layer is separated, dried, and concentrated under reduced pressure.
    • Purification is achieved through column chromatography or recrystallization.

Data Table: Key Parameters for Synthesis

Method Reactants Catalyst/Base Solvent Temperature Purification Method
Esterification 5-(2-Methoxy-5-methylphenyl)-5-oxovaleric acid + ethanol Sulfuric acid None Reflux Distillation/Recrystallization
Claisen Condensation Ethyl acetate + 2-Methoxy-5-methylacetophenone Sodium ethoxide None Room temp./Reflux Recrystallization/Chromatography
Acyl Chloride Condensation 2-Methoxy-5-methylbenzoyl chloride + ethyl acetoacetate Pyridine/Triethylamine Dichloromethane Room temp./0–10°C Chromatography/Recrystallization

Notes on Optimization

  • Catalyst Selection : In esterification reactions, sulfuric acid provides strong catalytic activity but must be carefully neutralized post-reaction to avoid contamination.
  • Solvent Choice : Solvents like dichloromethane are preferred in condensation reactions due to their inertness and ease of removal.
  • Yield Improvement : Continuous removal of water during esterification significantly enhances yield by driving the equilibrium towards product formation.
  • Purity Control : Recrystallization from ethanol or chromatography ensures high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-(2-methoxy-5-methylphenyl)-5-oxovaleric acid.

    Reduction: Formation of 5-(2-methoxy-5-methylphenyl)-5-hydroxyvalerate.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological pathways to exert its effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Phenyl Ring) 5-Oxovalerate Modifications IC₅₀ / Potency Notes Metabolic Stability References
This compound 2-methoxy, 5-methyl 3-methyl High potency (S-enantiomer preferred) Resistant to β-oxidation
Ethyl 5-(3,5-difluorophenyl)-5-oxovalerate 3,5-difluoro None Moderate potency (no data on IC₅₀) Not reported
Ethyl 5-(2-naphthyl)-5-oxovalerate 2-naphthyl None Unknown bioactivity No data
Ethyl 5-(3-chloro-4-methylphenyl)-5-oxovalerate 3-chloro, 4-methyl None Potency lower than methylated analogs Likely susceptible to β-oxidation
Ethyl 5-(5-fluoro-2-methoxyphenyl)-5-oxovalerate 5-fluoro, 2-methoxy None Unreported activity Limited metabolic data
S-264 (S-enantiomer of methylated derivative) Varies 3-methyl (S-configuration) IC₅₀ ~400 nM (OXE antagonist) High stability in liver assays

Key Findings from SAR Studies

Role of the 3-Methyl Group in 5-Oxovalerate

  • The addition of a 3-methyl group to the 5-oxovalerate chain (as in this compound) increases potency by stabilizing a receptor-favorable conformation and blocking β-oxidation. Bulky groups (e.g., dimethyl, cyclopropyl) at this position reduce activity .
  • The S-enantiomer of methylated derivatives (e.g., S-264) exhibits nearly exclusive biological activity, with IC₅₀ values ~400 nM, compared to racemic mixtures .

Halogen Substitutions on the Phenyl Ring

  • 6-Chloro substituents (e.g., in indole-based analogs) enhance potency by ~4-fold (IC₅₀ ~0.4 µM) by mimicking the conjugated diene system of 5-oxo-ETE .
  • 5-Fluoro or 3-chloro substitutions show variable effects depending on positional isomerism. For example, a 5-Cl group in one series reduced potency, while a 3-Cl in another improved it .

Hydrophobic Side Chain Requirements

  • A hexyl or longer alkyl chain adjacent to the 5-oxovalerate group is critical for receptor binding. Shorter chains (C4–C5) reduce potency, while longer chains (C7–C11) improve activity but compromise solubility .

Metabolic Stability Comparisons

  • This compound and its methylated derivatives resist β-oxidation in rat liver homogenates, unlike non-methylated analogs .
  • Compounds with bulky phenyl substituents (e.g., naphthyl) may face challenges in absorption due to increased hydrophobicity .

Biological Activity

Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate, commonly referred to as compound 82054-02-2, is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C15_{15}H20_{20}O4_4
Molecular Weight: 264.33 g/mol
CAS Number: 82054-02-2
Density: 1.069 g/cm³
Boiling Point: 393.7 °C at 760 mmHg

The compound features a unique structure characterized by a methoxy group and a methyl group on the phenyl ring, which can influence its reactivity and biological interactions .

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The ester group in the molecule can undergo hydrolysis to release the active acid form, which subsequently engages in biological pathways to exert its effects. This interaction is crucial for its potential therapeutic applications, particularly in anti-inflammatory and analgesic contexts.

Therapeutic Potential

Research indicates that this compound may possess significant therapeutic properties:

Case Studies and Research Findings

While comprehensive clinical studies specifically on this compound are sparse, several investigations into related compounds provide insights into its possible effects:

  • In Vitro Studies:
    • Similar compounds have demonstrated cytotoxic activity against various cancer cell lines, indicating a potential role in cancer therapy. For instance, studies on polyhalogenated aromatic compounds have shown promising results against drug-resistant bacterial strains .
  • Enzymatic Interactions:
    • Investigations into the enzymatic interactions of related compounds suggest that they may inhibit specific enzymes involved in inflammatory pathways, thus supporting their anti-inflammatory claims.

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics of this compound compared to structurally similar compounds:

Compound NameStructure FeaturesReported Activities
Ethyl 5-(2-methoxyphenyl)-5-oxovalerateLacks methyl substitutionModerate anti-inflammatory activity
Ethyl 5-(2-methylphenyl)-5-oxovalerateMethyl group in different positionVarying analgesic properties
Ethyl 5-(2-methoxy-4-methylphenyl)-5-oxovalerateDifferent methoxy positionPotential for enhanced reactivity

This comparative analysis highlights the uniqueness of this compound due to its specific functional groups that may enhance its biological activity compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate, and how can its purity be validated?

  • Synthesis : The compound can be synthesized via esterification or ketone formation strategies. For example, coupling a 2-methoxy-5-methylphenyl fragment with a 5-oxovalerate precursor (e.g., via Friedel-Crafts acylation or nucleophilic substitution) is a common approach. Similar esters (e.g., Ethyl 5-(3-fluorophenyl)-5-oxovalerate) have been synthesized using β-ketoester intermediates .
  • Characterization : Purity validation requires HPLC with UV detection (λ ~254 nm) and NMR spectroscopy. Key diagnostic signals include the ester carbonyl (δ ~170 ppm in 13C^{13}\text{C}-NMR) and aromatic protons (δ ~6.5–7.5 ppm in 1H^{1}\text{H}-NMR). Mass spectrometry (ESI or EI) confirms molecular weight (e.g., [M+H]+^+ at m/z 279.3) .

Q. How does the 5-oxovalerate moiety influence the compound’s bioactivity in receptor antagonism studies?

  • The 5-oxovalerate group is critical for binding to receptors like OXE, which mediates inflammatory responses. Conformational studies suggest this moiety mimics the 5-oxo-Δ6,8^6,8-diene system of 5-oxo-ETE, a potent eosinophil chemoattractant. Modifications (e.g., β-oxidation-resistant substitutions) can enhance metabolic stability without compromising affinity .

Q. What are the primary challenges in optimizing the solubility of this compound for in vitro assays?

  • The compound’s hydrophobicity (logP ~2.7) limits aqueous solubility. Strategies include:

  • Formulation : Use of co-solvents (e.g., DMSO ≤1% v/v) or lipid-based carriers.
  • Structural tweaks : Introducing polar groups (e.g., hydroxyl or amine) on the phenyl ring while preserving activity. However, bulky substituents may reduce potency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of potent OXE receptor antagonists based on this scaffold?

  • Key SAR insights :

  • The 2-methoxy-5-methylphenyl group enhances receptor affinity by mimicking hydrophobic interactions in the OXE binding pocket.
  • Methylation at the 5-oxovalerate β-position increases metabolic stability (prevents β-oxidation) without steric hindrance.
  • Indole or arylpiperidine backbones improve conformational rigidity, mimicking 5-oxo-ETE’s hairpin structure .
    • Methodology : Computational docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) simulations can predict binding modes and optimize substituent placement .

Q. What experimental approaches resolve contradictions in reported substituent effects on potency?

  • Case example : While reports that bulky substituents reduce potency, notes that a single methyl group enhances activity.
  • Resolution :

  • Crystallography : Co-crystallize analogs with OXE receptor fragments to identify steric clashes or favorable hydrophobic pockets.
  • Kinetic assays : Compare on/off rates (SPR or ITC) to distinguish binding affinity from functional antagonism .

Q. How can in vitro ADME profiling mitigate risks in advancing this compound to preclinical trials?

  • Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated oxidation.
  • Permeability : Use Caco-2 monolayers to predict intestinal absorption (Papp_{\text{app}} >1×106^{-6} cm/s desired).
  • Plasma protein binding : Equilibrium dialysis to quantify unbound fraction (aim for >10% to ensure efficacy) .

Key Research Findings

  • Conformational mimicry : The 5-oxovalerate group and aryl substituents replicate 5-oxo-ETE’s bioactive conformation, enabling high-affinity OXE receptor binding .
  • Metabolic optimization : Methylation at the β-position of 5-oxovalerate reduces hepatic clearance by 50% in rat models .

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